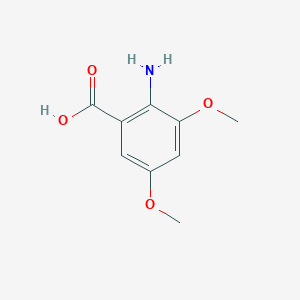

2-Amino-3,5-dimethoxybenzoic acid

Description

Structural Classification and Nomenclature within Substituted Aminobenzoic Acids

2-Amino-3,5-dimethoxybenzoic acid belongs to the class of organic compounds known as aminobenzoic acids. These are characterized by a benzene (B151609) ring substituted with at least one amino group and one carboxyl group. wikipedia.orgfishersci.comfishersci.at The specific placement of these functional groups, along with other substituents, dictates the compound's chemical properties and reactivity.

The systematic name for this compound, according to IUPAC nomenclature, is this compound. sigmaaldrich.com The numbering of the substituents on the benzene ring follows established rules, prioritizing the carboxylic acid group. The structure consists of a benzoic acid backbone with an amino group at the second (ortho) position and methoxy (B1213986) groups at the third and fifth positions.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 79263-00-6 sigmaaldrich.com |

| Molecular Formula | C9H11NO4 sigmaaldrich.com |

| Molecular Weight | 197.19 g/mol sigmaaldrich.com |

Contextual Significance as a Research Chemical and Intermediate

As a research chemical, this compound serves as an important intermediate in organic synthesis. Its multifunctional nature allows it to participate in a variety of chemical reactions to form more complex molecules. For instance, aminobenzoic acids are precursors in the synthesis of various heterocyclic compounds, which are integral to many pharmaceutical and agrochemical products.

In the realm of pharmaceutical analysis and quality control, this compound is utilized as a high-quality reference standard. Reference standards are highly purified compounds used to confirm the identity, purity, and concentration of active pharmaceutical ingredients (APIs) and their related substances. The availability of this compound as a certified reference material underscores its importance in ensuring the quality and consistency of pharmaceutical products.

Overview of Current Research Trajectories Involving Aminodimethoxybenzoic Acid Scaffolds

The aminobenzoic acid scaffold, including dimethoxy-substituted variations, continues to be a focal point of significant research interest, particularly in medicinal chemistry and materials science.

Recent studies have explored the synthesis of novel compounds built upon these frameworks. For example, research has been conducted on the synthesis of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid, which are structurally related to the dimethoxy analog, to investigate their molecular geometry and electronic properties. nih.gov Furthermore, aminobenzoic acid derivatives are being used in the development of new synthetic methodologies, such as one-pot reactions to create complex amides, which offer advantages like milder conditions and higher yields. sioc-journal.cn

In the broader context of drug discovery, scaffolds based on amino acids are being investigated for the development of new therapeutic agents. For instance, α-glutamic acid scaffolds have been used to design inhibitors for enzymes implicated in osteoarthritis. nih.gov Similarly, poly(amino acid)-based fibrous scaffolds are being explored for applications in tissue engineering. nih.gov The versatility of these scaffolds highlights their potential in creating a diverse range of biologically active molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACFQDBLYWKDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40511226 | |

| Record name | 2-Amino-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79263-00-6 | |

| Record name | 2-Amino-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,5-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 3,5 Dimethoxybenzoic Acid and Its Precursors

Established Synthetic Routes to 2-Amino-3,5-dimethoxybenzoate Derivatives

The preparation of 2-Amino-3,5-dimethoxybenzoic acid often proceeds through its ester derivatives, which are then hydrolyzed in a subsequent step. The most common strategies involve the reduction of a nitro group positioned ortho to the ester functionality.

Hydrogenation of Nitro-Substituted Precursors (e.g., Methyl 3,5-Dimethoxy-2-nitrobenzoate)

A primary and well-documented route to obtaining the 2-amino-3,5-dimethoxybenzoyl scaffold is through the catalytic hydrogenation of a corresponding 2-nitro precursor, such as Methyl 3,5-dimethoxy-2-nitrobenzoate. This reduction is a critical step that converts the nitro group (-NO₂) into an amino group (-NH₂).

The process typically involves reacting the nitro-ester with hydrogen gas in the presence of a metal catalyst. Palladium on charcoal (Pd/C) is a frequently employed catalyst for this transformation due to its high efficiency and selectivity. chemicalbook.comprepchem.com The reaction is often conducted in a solvent system, such as a mixture of methanol (B129727) and tetrahydrofuran (B95107), under hydrogen pressure. prepchem.com For instance, a mixture of methyl 3,5-dimethoxy-2-nitrobenzoate and 5% Pd on charcoal in methanol and tetrahydrofuran can be hydrogenated at approximately 52 psi for several hours to achieve a high yield of the desired product, Methyl 2-amino-3,5-dimethoxybenzoate. prepchem.com

Alternative reduction methods can also be employed. For example, using reduced iron powder in the presence of ammonium (B1175870) chloride and a solvent mixture of ethanol (B145695) and water provides another effective means to convert the nitro group to an amine. guidechem.com

Table 1: Comparison of Hydrogenation Conditions for Nitro-Precursors

| Precursor | Reagents & Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Methyl 3,5-dimethoxy-2-nitrobenzoate | H₂, 5% Pd/C | Methanol/THF | 52 psi, 46 h | Methyl 2-amino-3,5-dimethoxybenzoate | Not specified | prepchem.com |

| 2-nitro-4,5-dimethoxybenzoic acid | H₂, 10% Pd/C | Water | 50°C, 3.5 bar | 2-Amino-4,5-dimethoxybenzoic acid | 83% | chemicalbook.com |

| 2-nitro-4,5-dimethoxybenzoic acid | Ammonium formate, 5% Pd/C | Ethanol | Reflux, 6 h | 2-Amino-4,5-dimethoxybenzoic acid | 65% | guidechem.com |

| Intermediate 1 (a nitro compound) | Reduced iron powder, Ammonium chloride | Ethanol/Water | 100°C, 3 h | Corresponding amine | 83.7% | guidechem.com |

This table is for illustrative purposes and compares different reduction methods for related nitro-aromatic compounds.

Hydrolytic Conversion Strategies from Ester Derivatives

Once the amino ester, Methyl 2-amino-3,5-dimethoxybenzoate, has been synthesized, the final step is the hydrolysis of the methyl ester group (-COOCH₃) to the carboxylic acid group (-COOH). This saponification is typically achieved under basic conditions.

The process involves treating the ester with a strong base, such as potassium hydroxide (B78521) (KOH), in an aqueous or alcoholic solution. chemicalbook.com The mixture is often heated to drive the reaction to completion. Following the hydrolysis, the reaction mixture is neutralized with an acid, such as acetic acid, to precipitate the this compound product. chemicalbook.com Careful control of the pH during this acidification step is crucial for maximizing the yield and purity of the final product.

Chemo- and Regioselective Synthesis of the this compound Core

Achieving the specific 2-amino-3,5-dimethoxy substitution pattern requires precise control over the regiochemistry of the synthetic route. The synthesis often starts from a more readily available precursor, like 3,5-dimethoxybenzoic acid or its methyl ester. chemicalbook.comnih.gov The challenge lies in introducing the amino group (or its nitro precursor) specifically at the C-2 position, avoiding reaction at the other vacant ring positions (C-4 and C-6).

The directing effects of the existing methoxy (B1213986) and carboxyl/ester groups play a crucial role. The methoxy groups are ortho-, para-directing, while the carboxyl/ester group is meta-directing. Nitration of Methyl 3,5-dimethoxybenzoate, for example, is directed by the two powerful activating methoxy groups to the ortho positions (C-2 or C-6), leading to the desired 2-nitro intermediate.

More advanced methods for achieving regioselectivity in the synthesis of substituted aminobenzoic acids include multi-step sequences involving protection-deprotection strategies or directed ortho-metalation, although specific examples for this compound are less commonly documented in general literature. Research into the regioselective synthesis of related structures, such as diarylisoxazoles, highlights the importance of carefully chosen starting materials and reaction pathways to control the final arrangement of substituents. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of aromatic compounds to reduce environmental impact. researchgate.netmdpi.com For the synthesis of aminobenzoic acids, this includes using less toxic reagents, employing environmentally benign solvents like water, and developing catalytic processes that minimize waste. researchgate.netmdpi.com

In the context of this compound synthesis, several aspects align with green chemistry principles:

Catalytic Reduction: The use of catalytic hydrogenation with Pd/C is a prime example of a green methodology. chemicalbook.com The catalyst is used in small quantities, can often be recovered and reused, and hydrogen is a clean reagent, with water being the only byproduct. This is a significant improvement over stoichiometric reductants like iron or tin, which generate large amounts of metallic waste.

Aqueous Reaction Media: Performing the hydrolysis and subsequent hydrogenation steps in water, as described in some procedures, eliminates the need for volatile organic solvents (VOCs), reducing environmental pollution and safety hazards. chemicalbook.com

One-Pot Syntheses: Developing one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. mdpi.com A process described for a related compound involves the hydrolysis of the nitro-ester followed by hydrogenation in the same pot, simply by adjusting the pH and introducing the catalyst. chemicalbook.com This approach saves time, energy, and materials.

While the production of aminobenzoic acids has traditionally relied on petroleum-derived precursors, there is a growing interest in biosynthetic routes using microorganisms as a more sustainable alternative, though this is still an emerging field. researchgate.net

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale

Optimizing reaction conditions is critical for transitioning a synthetic route from the laboratory to an industrial scale, ensuring efficiency, cost-effectiveness, and safety. For the synthesis of this compound, key parameters for optimization include temperature, pressure, catalyst loading, and reaction time.

In the hydrogenation step, for instance, the pressure of hydrogen gas, the reaction temperature, and the catalyst-to-substrate ratio are all critical variables. A procedure for a related hydrogenation specifies a temperature of 50°C and a pressure of 3.5 bar, which are relatively mild conditions suitable for industrial application. chemicalbook.com The optimization process involves systematically varying these parameters to find the ideal balance that maximizes the conversion of the nitro compound and the yield of the desired amine, while minimizing reaction time and the formation of byproducts.

For the hydrolysis step, the concentration of the base, the reaction temperature, and the method of acidification are key factors. Monitoring the reaction's progress using techniques like High-Performance Liquid Chromatography (HPLC) allows for precise determination of the reaction endpoint, preventing unnecessary heating or reagent use. chemicalbook.com Post-reaction workup, including the temperature of crystallization and the washing procedure, is also optimized to ensure high purity and yield of the final product. chemicalbook.com For example, cooling the final suspension to 5°C before filtration can significantly improve the recovery of the crystalline product. chemicalbook.com

Comprehensive Spectroscopic and Structural Elucidation of 2 Amino 3,5 Dimethoxybenzoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Amino-3,5-dimethoxybenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Assignments

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum would provide information on the chemical environment and connectivity of the hydrogen atoms. The aromatic region would be expected to show two distinct signals for the protons at the C4 and C6 positions. Due to the substitution pattern, these protons would appear as doublets, with a small meta-coupling constant (typically 2-3 Hz). The chemical shifts would be influenced by the electron-donating effects of the amino and methoxy (B1213986) groups and the electron-withdrawing effect of the carboxylic acid. The two methoxy groups at positions C3 and C5 would likely give rise to two sharp singlet signals. The protons of the amino group and the carboxylic acid group would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, nine distinct signals would be anticipated: six for the aromatic ring carbons, two for the methoxy carbons, and one for the carboxylic acid carbon. The chemical shifts of the aromatic carbons would be diagnostic of their substitution, with oxygen- and nitrogen-bearing carbons appearing at lower field.

Expected ¹H and ¹³C NMR Data (Illustrative) This table is a hypothetical representation of expected NMR data in a solvent like DMSO-d₆. Actual experimental values may vary.

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| C1-COOH | 12.0-13.0 (broad s, 1H) | 168.0-172.0 |

| C2-NH₂ | 4.5-5.5 (broad s, 2H) | 145.0-150.0 |

| C3-OCH₃ | 3.7-3.9 (s, 3H) | 155.0-160.0 |

| C4-H | 6.0-6.2 (d, 1H) | 95.0-100.0 |

| C5-OCH₃ | 3.7-3.9 (s, 3H) | 158.0-163.0 |

| C6-H | 6.3-6.5 (d, 1H) | 105.0-110.0 |

| C1 | - | 110.0-115.0 |

| C2 | - | 145.0-150.0 |

| C3 | - | 155.0-160.0 |

| C4 | - | 95.0-100.0 |

| C5 | - | 158.0-163.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Proof

To confirm the assignments from one-dimensional NMR, a suite of two-dimensional experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the signals of the C4-H and C6-H would definitively confirm their meta-relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to link the proton signals of the aromatic protons and methoxy groups to their corresponding carbon signals.

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The O-H stretch of the carboxylic acid would be a broad band from 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid would be observed around 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region, and C-O stretching from the methoxy groups would appear around 1000-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra.

Expected Vibrational Frequencies (Illustrative)

| Functional Group | Expected IR Frequency (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (Amine) | 3300-3500 |

| C-H stretch (Aromatic) | 3000-3100 |

| C-H stretch (Aliphatic) | 2850-3000 |

| C=O stretch (Carboxylic acid) | 1680-1710 |

| C=C stretch (Aromatic) | 1450-1600 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the confirmation of its elemental formula. For this compound, with a chemical formula of C₉H₁₁NO₄, the expected monoisotopic mass would be precisely measured and compared to the theoretical value.

Molecular Formula and Mass Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles. For this compound, it would confirm the planar structure of the benzene (B151609) ring and reveal the conformation of the carboxylic acid and methoxy groups relative to the ring. Furthermore, analysis of the crystal packing would show intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups, which govern the supramolecular architecture. Studies on analogous compounds, like 2-amino-3,5-diiodobenzoic acid, have shown the formation of hydrogen-bonded dimers in the solid state. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption maxima corresponding to π → π* transitions of the aromatic system. The position and intensity of these bands would be influenced by the solvent and the pH, due to the presence of the acidic carboxylic acid and basic amino group. A study on 2-amino-3,5-diiodobenzoic acid showed electronic bands that were analyzed by both experimental and computational methods. nih.gov

Expected UV-Vis Absorption Data (Illustrative)

| Solvent | Expected λmax (nm) |

|---|---|

| Methanol (B129727) | ~220, ~270, ~310 |

Computational Chemistry and Theoretical Studies of 2 Amino 3,5 Dimethoxybenzoic Acid

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. For 2-Amino-3,5-dimethoxybenzoic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.netsemanticscholar.orgnih.govnih.gov

The optimization process minimizes the total energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. The resulting optimized geometry corresponds to a stationary point on the potential energy surface, which is confirmed to be a minimum by calculating the vibrational frequencies (no imaginary frequencies).

The optimized geometrical parameters, such as the bond lengths and angles of the benzene (B151609) ring, the carboxylic acid group, the amino group, and the methoxy (B1213986) groups, provide a detailed picture of the molecule's structure. These theoretical values can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.40 Å |

| C2-N | 1.38 Å | |

| C1-C(O)OH | 1.49 Å | |

| C-O (methoxy) | 1.36 Å | |

| Bond Angle | C1-C2-N | 121° |

| O=C-OH | 123° | |

| Dihedral Angle | C2-C1-C(O)-O | 180° |

| Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual calculated values would require a specific DFT study on this compound. |

Beyond the geometry, DFT calculations also provide a wealth of information about the electronic structure, including the total energy, dipole moment, and the distribution of electron density.

Molecular Orbital Analysis (MOA) and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. utexas.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are collectively known as the frontier molecular orbitals. utexas.eduyoutube.comyoutube.comyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govyoutube.comnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the carboxylic acid group and the benzene ring, suggesting these regions are susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Ionization Potential | 5.8 |

| Electron Affinity | 1.2 |

| Electronegativity | 3.5 |

| Chemical Hardness | 2.3 |

| Note: These values are for illustrative purposes and would be determined from a specific quantum chemical calculation for the molecule. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and intramolecular interactions within a molecule. niscair.res.inuomustansiriyah.edu.iq It provides a localized picture of bonding by transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals.

NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The strength of these interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

In this compound, NBO analysis would reveal key intramolecular interactions, such as:

Hyperconjugation: The delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic ring. This contributes to the stability of the molecule.

Intramolecular Hydrogen Bonding: The possibility of a hydrogen bond between the hydrogen of the amino group and the oxygen of the adjacent methoxy group, or between the carboxylic acid proton and the amino group. NBO analysis can help to identify and quantify the strength of such interactions.

Charge Distribution: NBO analysis provides a detailed picture of the charge distribution on each atom, which is crucial for understanding the molecule's reactivity and electrostatic potential.

Table 3: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | π(C1-C6) | 5.2 |

| LP(2) O (methoxy) | π(C3-C4) | 2.8 |

| σ(C-H) | σ*(C-C) | 1.5 |

| Note: This table presents hypothetical E(2) values to illustrate the type of information obtained from an NBO analysis. |

Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of the molecule can be determined. These calculated frequencies can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to aid in the assignment of the observed spectral bands to specific vibrational modes of the molecule. nih.govsemanticscholar.org

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts for ¹H and ¹³C nuclei can be correlated with experimental NMR spectra to help in the structural elucidation of the molecule.

Table 4: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | 3450 |

| N-H stretch (symmetric) | 3350 |

| C=O stretch (carboxylic acid) | 1720 |

| C-O stretch (methoxy) | 1250 |

| Aromatic C-H stretch | 3050 |

| Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values. |

Theoretical Insights into Conformational Preferences and Tautomerism

Molecules with rotatable bonds can exist in different spatial arrangements called conformations. Theoretical calculations can be used to explore the potential energy surface of this compound by systematically rotating key dihedral angles, such as those associated with the carboxylic acid and methoxy groups. This conformational analysis helps to identify the most stable conformers and the energy barriers between them. nih.govscirp.org

Furthermore, the possibility of tautomerism can be investigated. For instance, the carboxylic acid group can exist in different tautomeric forms. Computational studies can determine the relative energies of these tautomers to predict the most stable form under different conditions. nih.govscispace.com Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformers and tautomers.

Chemical Reactivity and Organic Transformations of 2 Amino 3,5 Dimethoxybenzoic Acid

Reactivity of the Carboxylic Acid Functional Group (e.g., Esterification, Amidation)

The carboxylic acid group (-COOH) of 2-amino-3,5-dimethoxybenzoic acid readily undergoes reactions typical of this functionality, most notably esterification and amidation.

Esterification is the conversion of the carboxylic acid to an ester. This transformation is often carried out by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. nih.gov The selective esterification of the carboxylic acid moiety is a common strategy to protect this group while other transformations are performed on the molecule. nih.gov For instance, the methyl ester of a related compound, 2-amino-3-methoxybenzoic acid, is synthesized by reacting it with methyl iodide, followed by hydrolysis. biosynth.com

Amidation , the formation of an amide, is another key reaction. This can be achieved by reacting this compound with an amine. The direct reaction can be challenging due to the zwitterionic nature of amino acids, which often leads to poor solubility in organic solvents. nih.gov To overcome this, coupling agents are frequently employed to activate the carboxylic acid. However, classical coupling agents may not always be effective. nih.gov An alternative approach involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine. google.com Lewis acid catalysts have also been shown to facilitate the direct amidation of unprotected amino acids. nih.gov

Table 1: Examples of Carboxylic Acid Reactivity

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Methanol (B129727), H₂SO₄ | Methyl 2-amino-3,5-dimethoxybenzoate |

| Amidation | Amine, Coupling Agent | N-substituted 2-amino-3,5-dimethoxybenzamide |

Reactivity of the Aromatic Amine Functional Group (e.g., Acylation, Diazotization, Schiff Base Formation)

The aromatic amine group (-NH₂) is a versatile functional group that participates in a variety of important organic reactions.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction can be used to introduce a wide range of acyl groups onto the nitrogen atom. For example, 2-aminobenzoic acids can be acylated with mixed anhydrides of N-acylamino acids. google.com

Diazotization is a pivotal transformation of primary aromatic amines. Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) would lead to the formation of a diazonium salt. scirp.orgnih.gov These diazonium salts are highly useful synthetic intermediates that can undergo a variety of subsequent reactions, known as Sandmeyer reactions, to introduce a wide range of substituents onto the aromatic ring. scirp.org However, it's important to note that diazonium salts of aminobenzoic acids can be sensitive to nucleophilic attack by water. scirp.org

Schiff base formation occurs when the primary amine condenses with an aldehyde or a ketone. ijfmr.com This reaction, which typically requires acid or base catalysis or heat, results in the formation of an imine or azomethine group (-N=CH-). ijfmr.com The formation of Schiff bases is a reversible process. ijfmr.com A variety of methods can be employed for their synthesis, including conventional stirring, refluxing, and more modern techniques like microwave irradiation. ijfmr.com

Table 2: Reactivity of the Aromatic Amine Group

| Reaction | Reagents | Intermediate/Product |

|---|---|---|

| Acylation | Acid Chloride | N-acyl-2-amino-3,5-dimethoxybenzoic acid |

| Diazotization | NaNO₂, HCl (0-5 °C) | 2-carboxy-4,6-dimethoxybenzenediazonium chloride |

| Schiff Base Formation | Aldehyde/Ketone | Schiff base of this compound |

Electrophilic Aromatic Substitution on the Dimethoxybenzene Ring

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. lkouniv.ac.in These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. lkouniv.ac.in

Common EAS reactions include halogenation, nitration, and sulfonation. lumenlearning.comlibretexts.org For instance, halogenation can introduce chlorine or bromine atoms onto the ring. lumenlearning.com Given the high activation of the ring, these reactions may proceed under mild conditions, sometimes even without a catalyst. lkouniv.ac.in The substitution pattern is determined by the directing effects of the existing substituents. In the case of this compound, the positions ortho and para to the powerful amino group are C4 and C6. The methoxy groups at C3 and C5 also direct ortho and para, reinforcing the activation at C4 and C6, and also activating the C2 position. The interplay of these directing effects will determine the final substitution pattern.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (NAS) is generally less common for electron-rich aromatic rings like the one in this compound. masterorganicchemistry.com NAS reactions typically require an electron-poor aromatic ring and a good leaving group. masterorganicchemistry.comyoutube.com The presence of multiple electron-donating groups (amino and methoxy) makes the ring nucleophilic, thus disfavoring attack by another nucleophile. masterorganicchemistry.com

However, under specific circumstances, such as the presence of a suitable leaving group and forcing reaction conditions, NAS might be possible. One such pathway is the benzyne (B1209423) mechanism, which involves the formation of a highly reactive aryne intermediate. masterorganicchemistry.com This mechanism can be initiated by a strong base. masterorganicchemistry.com Another possibility is an addition-elimination mechanism, which is more likely if the ring is sufficiently activated by electron-withdrawing groups, which is not the case here. youtube.comlibretexts.org

Oxidation and Reduction Chemistry of the Aromatic System and Functional Groups

The functional groups and the aromatic system of this compound can undergo both oxidation and reduction reactions.

The amino group can be oxidized under various conditions. The aromatic ring itself can also be subject to oxidation, potentially leading to quinone-type structures, especially given the presence of the activating methoxy groups.

Reduction reactions can also be performed. For instance, the nitro group of a precursor, 4,5-dimethoxy-2-nitrobenzoic acid, is reduced to an amino group to synthesize 2-amino-4,5-dimethoxybenzoic acid. chemicalbook.com This is often achieved through catalytic hydrogenation using a palladium catalyst. chemicalbook.com The carboxylic acid group can also be reduced, though this typically requires stronger reducing agents than those used for nitro group reduction.

Investigation of Reaction Mechanisms and Kinetics

The study of reaction mechanisms provides a detailed, step-by-step description of how a chemical reaction occurs. youtube.com For the transformations of this compound, understanding the mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Kinetic studies, which measure the rates of reactions, can provide valuable insights into the reaction mechanism. youtube.com For instance, the rate of an electrophilic aromatic substitution reaction is often dependent on the concentrations of both the aromatic substrate and the electrophile. lkouniv.ac.in

Synthesis and Characterization of Advanced Derivatives and Analogs of 2 Amino 3,5 Dimethoxybenzoic Acid

Synthesis of Ester and Amide Derivatives

The presence of both a carboxylic acid and an amino group on the 2-amino-3,5-dimethoxybenzoic acid backbone allows for the straightforward synthesis of ester and amide derivatives. These reactions are fundamental in medicinal chemistry and materials science for modifying the solubility, stability, and binding characteristics of the parent compound.

Standard esterification procedures, such as the Fischer-Speier method, can be employed to produce various alkyl and aryl esters. sphinxsai.com This typically involves reacting the benzoic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. nih.gov The reaction of 2-amino-3-methoxybenzoic acid with methanol (B129727), for instance, yields the corresponding methyl ester, a process that can be adapted for this compound. biosynth.com

Amide synthesis is equally versatile. The reaction of the carboxylic acid group with a primary or secondary amine, often activated by a coupling agent or by conversion to an acid chloride, yields the corresponding amide. For example, 3,4,5-trimethoxybenzoyl chloride has been reacted with primary alkylamines in a water-immiscible organic solvent to produce N-alkyl-3,4,5-trimethoxybenzamides in high yields. google.com A similar strategy can be applied to this compound. Furthermore, flow chemistry techniques have been developed for the efficient synthesis of amides from carboxylic acids and amines at elevated temperatures and pressures. nih.gov Enzymatic methods, utilizing enzymes like pig liver esterase (PLE), also offer a mild and selective route to amide bond formation. nih.gov

Table 1: Representative Synthesis of Ester and Amide Derivatives (Analogous Examples)

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 2-Amino-3-methoxybenzoic acid | Methanol, Acid Catalyst | 2-Amino-3-methoxybenzoic acid methyl ester | Esterification | biosynth.com |

| 3,4,5-Trimethoxybenzoic acid | Thionyl chloride, Butylamine | N-Butyl-3,4,5-trimethoxybenzamide | Amidation | google.com |

| Substituted Aniline (B41778) | Amino Acid Ester, Methanol | Amide Derivative | Amidation | sphinxsai.com |

Formation of Heterocyclic Scaffolds Incorporating the this compound Moiety

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic scaffolds, which are core structures in many biologically active compounds. Quinazolines and benzodiazepines are two prominent classes of heterocycles that can be derived from this starting material.

The synthesis of quinazolinones, a common quinazoline (B50416) derivative, can be achieved through the reaction of 2-aminobenzoic acid derivatives with a variety of reagents. researchgate.net A general approach involves the condensation of the 2-aminobenzoic acid with an appropriate carbonyl compound or its equivalent, followed by cyclization. For instance, the reaction of 2-aminobenzoic acid with formamide (B127407) at elevated temperatures leads to the formation of quinazolin-4(3H)-one. researchgate.net More advanced, metal-catalyzed methods, such as the ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines, also provide efficient routes to quinazolines. organic-chemistry.org Tandem reactions using a ruthenium(II) complex have been developed to convert 2-aminobenzonitriles into quinazolinones in a sustainable manner. rsc.org

Similarly, 2-aminobenzoic acid derivatives are key starting materials for the synthesis of 1,4-benzodiazepines, another important class of heterocyclic compounds. The synthesis often begins with the preparation of a 2-aminobenzophenone, which can then be cyclized to form the benzodiazepine (B76468) ring system. researchgate.netwum.edu.pl

Table 2: General Methods for Heterocycle Synthesis from 2-Aminobenzoic Acid Derivatives

| Target Heterocycle | General Precursors | Key Reaction Steps | Reference(s) |

| Quinazolinone | 2-Aminobenzoic acid, Formamide | Condensation, Cyclization | researchgate.net |

| 2-Substituted Quinazoline | (2-Aminophenyl)methanol, Aldehyde | Copper-catalyzed cascade reaction | organic-chemistry.org |

| Quinazolinotriazolobenzodiazepine | o-Amino-N-(prop-2-yn-1-yl)benzamide, o-Azidoacetophenone | Iodine-catalyzed condensation, Intramolecular cycloaddition | nih.gov |

| 1,4-Benzodiazepine | 2-Aminobenzophenone | Cyclization | researchgate.netwum.edu.pl |

Design and Synthesis of Conjugates for Chemical Labeling and Probing

The structural features of this compound make it a candidate for incorporation into larger molecular constructs for chemical labeling and probing. The amino group provides a reactive handle for conjugation to other molecules, including fluorophores, biotin, or other reporter groups.

While specific examples for this compound are not prevalent in the literature, the principles of bioconjugation can be applied. For instance, p-aminobenzoic acid (PABA) has been derivatized to create Schiff bases with various aldehydes, some of which exhibit interesting biological activities. mdpi.comnih.gov This approach could be used to attach probes to the amino group of this compound.

Furthermore, the synthesis of fluorescent probes often involves the coupling of an environmentally sensitive fluorophore to a recognition element. Amino acids are frequently used as scaffolds in the design of such probes. For example, fluorescent probes based on the BINOL framework have been synthesized for the enantioselective recognition of amino acids like arginine. nih.gov It is conceivable that this compound could be similarly incorporated into a probe structure, where its specific electronic and steric properties could influence the probe's performance. The synthesis of fluorescent Lucifer Yellow derivatives of amino acids has also been demonstrated for use as molecular probes. nih.gov

Metal Complexation Studies Utilizing this compound Derived Ligands

The carboxylate and amino groups of this compound, along with the etheric oxygens of the methoxy (B1213986) groups, present multiple potential coordination sites for metal ions. This makes the compound and its derivatives interesting ligands for the formation of metal complexes with diverse structural and electronic properties.

Although specific studies on the metal complexation of this compound are scarce, research on related compounds provides insight into its potential coordination behavior. For example, studies on the complexes of 3,5-dimethoxybenzoates with Co(II), Ni(II), and Cu(II) have shown that the carboxylate group can act as a monodentate, bidentate chelating, or bridging ligand. The presence of the amino group in the 2-position would likely enhance the chelating ability of the ligand, potentially leading to the formation of stable five-membered chelate rings with metal ions.

Furthermore, Schiff base ligands derived from aminobenzoic acids are well-known for their ability to form stable complexes with a variety of transition metals. The reaction of the amino group of this compound with an aldehyde or ketone would yield a Schiff base ligand with an expanded coordination sphere, capable of forming multidentate complexes.

Exploration of Polymeric and Supramolecular Assemblies Based on the Compound

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a promising building block for the construction of polymeric and supramolecular assemblies. The carboxylic acid can form robust hydrogen-bonded dimers, while the amino group can act as a hydrogen bond donor.

The self-assembly of benzoic acid derivatives has been shown to lead to the formation of well-ordered nanostructures. For example, tetracarboxylic acid derivatives can self-assemble into linear or lamellar nanostructures at the liquid/solid interface. nih.gov The interplay of hydrogen bonding and other intermolecular forces in aminobenzoic acids can lead to the formation of complex supramolecular architectures. Studies on para-aminobenzoic acid (PABA) have demonstrated the formation of multicomponent complexes with various cyclic molecules through charge-assisted hydrogen bonds. rsc.orgpsu.edursc.org

The principles of supramolecular polymer chemistry, which utilize directional and reversible non-covalent interactions to create polymeric chains, could also be applied to derivatives of this compound. For instance, benzene-1,3,5-tricarboxamides are known to self-assemble into helical supramolecular polymers in solution. By analogy, appropriately functionalized derivatives of this compound could be designed to form similar ordered assemblies.

Applications of 2 Amino 3,5 Dimethoxybenzoic Acid As a Research Intermediate

Utility as a Versatile Synthetic Building Block in Complex Organic Synthesis

The arrangement of functional groups on 2-Amino-3,5-dimethoxybenzoic acid makes it a useful starting material for the construction of more complex molecular architectures. The amino group can act as a nucleophile or be transformed into other functional groups, while the carboxylic acid provides a handle for amide bond formation or other modifications. The methoxy (B1213986) groups influence the reactivity of the aromatic ring and can be left intact or cleaved to reveal hydroxyl groups for further functionalization.

An example of its utility is in the synthesis of substituted quinazolinones. The reaction of this compound with formamide (B127407) can lead to the formation of a quinazolinone ring system, a scaffold present in many biologically active compounds.

Table 1: Synthetic Transformations of this compound

| Functional Group | Reagent/Condition | Product Functional Group |

| Amino Group | Acyl Chloride | Amide |

| Amino Group | Sodium Nitrite (B80452), HCl | Diazonium Salt |

| Carboxylic Acid | Thionyl Chloride, then an Amine | Amide |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

Contribution to Target Molecule Libraries for Chemical Biology Research

In chemical biology, large collections of diverse small molecules, known as chemical libraries, are essential for screening and identifying new probes and drug leads. The structural features of this compound make it an attractive scaffold for inclusion in such libraries. Its multiple points of diversification allow for the creation of a wide array of derivatives with varied physicochemical properties.

By systematically reacting the amino and carboxylic acid groups with different building blocks, researchers can generate a library of compounds based on the this compound core. These libraries can then be screened in high-throughput assays to identify molecules that modulate the activity of a particular biological target.

Table 2: Potential Diversity Points for Library Synthesis

| Scaffold Position | Type of Diversity | Example Building Blocks |

| Amino Group | Acylation, Sulfonylation | Various Acyl Chlorides, Sulfonyl Chlorides |

| Carboxylic Acid | Amidation, Esterification | Diverse Amines, Alcohols |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogens, Nitro groups |

Role in the Development of New Analytical Methodologies and Standards

While not widely documented as a standalone analytical standard, the chemical properties of this compound lend it potential for use in the development of new analytical methods. Its chromophoric nature, due to the substituted benzene (B151609) ring, allows for detection by UV-Vis spectroscopy. This property can be exploited in chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Furthermore, it could potentially be used as a derivatizing agent to improve the detection of other molecules. For instance, its amino group could react with carbonyl-containing analytes to form Schiff bases, which may have enhanced chromatographic or mass spectrometric properties.

Potential in Catalytic System Development through Derived Ligands

The structure of this compound is suitable for the synthesis of novel ligands for metal-based catalysis. The presence of both a nitrogen and an oxygen donor in the form of the amino and carboxylic acid groups, respectively, allows for the formation of chelate complexes with a variety of metal centers.

By modifying the core structure, for example, by converting the carboxylic acid to an ester or amide and introducing coordinating groups onto the amino nitrogen, a diverse range of ligands can be designed. These ligands could then be complexed with metals such as palladium, copper, or rhodium to create catalysts for various organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The electronic properties of the ligands, and thus the catalytic activity, could be fine-tuned by the presence of the electron-donating methoxy groups on the aromatic ring.

Future Perspectives and Emerging Research Avenues for 2 Amino 3,5 Dimethoxybenzoic Acid

Integration into Automated and High-Throughput Synthesis Platforms

The modernization of chemical synthesis is rapidly moving towards automated and high-throughput systems to accelerate discovery and optimization. For a molecule like 2-Amino-3,5-dimethoxybenzoic acid, this represents a significant avenue for future development. Integrating its synthesis and derivatization into such platforms could dramatically increase the efficiency of producing compound libraries for screening.

Automated reactor systems can offer precise control over reaction parameters, which is crucial for managing the reactivity of the multiple functional groups on the aromatic ring. Furthermore, the principles of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the FDA, are highly relevant. longdom.orgwikipedia.org PAT involves designing, analyzing, and controlling manufacturing through real-time measurements of critical quality and performance attributes. wikipedia.org By employing in-line analytical tools, the synthesis of derivatives from this compound could be continuously monitored and optimized, ensuring higher yields and purity while reducing waste and production time. news-medical.netglobalresearchonline.net

The potential for integrating this compound into automated platforms is summarized below:

| Technology/Platform | Relevance to this compound | Potential Benefits |

| Flow Chemistry Reactors | Enables precise control over reaction conditions (temperature, pressure, stoichiometry) for selective functionalization of the amino, carboxyl, or aromatic ring positions. | Improved yield and purity, enhanced safety for exothermic or hazardous reactions, and easier scale-up. |

| High-Throughput Experimentation (HTE) | Allows for the rapid screening of catalysts, solvents, and reaction conditions for derivatization reactions (e.g., amidation, esterification, cross-coupling). | Accelerated discovery of novel derivatives and optimized reaction protocols. |

| Process Analytical Technology (PAT) | Utilizes real-time, in-line spectroscopic methods (e.g., NIR, Raman) to monitor reaction progress and critical quality attributes. globalresearchonline.netnih.gov | Enhanced process understanding, real-time quality control, and facilitation of continuous manufacturing. longdom.orgnews-medical.net |

| Self-Optimizing Systems | Couples automated reactors with analytical feedback and machine learning algorithms to autonomously find optimal reaction conditions. rsc.org | Reduces development time and human error, leading to highly efficient and robust synthetic processes. |

Exploration of Novel Catalytic and Material Science Contributions via Derivatives

The inherent functionality of this compound makes it an excellent precursor for novel materials and catalysts. The amino and carboxylic acid groups are prime handles for polymerization and for creating ligands for coordination chemistry.

In material science, aminobenzoic acids have been used to synthesize conducting polymers and functional copolymers. researchgate.netresearchgate.netuss.cl For instance, copolymers of aminobenzoic acids and aniline (B41778) have been investigated for their unique electrochemical and morphological properties. researchgate.net Derivatives of this compound could be polymerized to create new polymers with tailored properties. The methoxy (B1213986) groups could enhance solubility in organic solvents or influence the electronic properties and morphology of the resulting materials, making them candidates for sensors, coatings, or electronic devices. researchgate.net Styrene-divinylbenzene copolymers functionalized with aminobenzoic acid groups have also shown promise as adsorbents for removing pollutants from water. nih.gov

In catalysis, aminobenzoic acid derivatives can act as ligands for metal centers. nih.govacs.org The design of urea-substituted cyclopentadienyl (B1206354) ligands, for example, has been shown to accelerate Rh(III)-catalyzed C-H activation of benzoic acid derivatives through hydrogen bonding interactions. nih.gov By modifying the amino and carboxyl groups of this compound, new ligands could be developed. These ligands could create a specific coordination environment around a metal catalyst, potentially leading to enhanced selectivity or activity in a variety of organic transformations.

Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is fundamental to chemical innovation. Advanced spectroscopic techniques offer a window into chemical transformations as they occur, moving beyond traditional offline analysis of the final product. The application of these techniques to reactions involving this compound could provide invaluable insights.

Real-time monitoring tools such as in-situ Raman and Near-Infrared (NIR) spectroscopy are central to the PAT framework. acs.org These non-invasive methods can track the concentration of reactants, intermediates, and products directly within the reaction vessel. For example, fiber-optic Raman spectroscopy has been successfully used to monitor the reduction of nitroarenes, a reaction type relevant to the synthesis of aminobenzoic acids. acs.org Another powerful technique is Extractive Electrospray Ionization Mass Spectrometry (EESI-MS), which allows for the on-line characterization of reaction intermediates, providing direct evidence for proposed mechanistic pathways. fossiliontech.com

Future research could focus on applying these advanced methods to key transformations of this compound:

In-situ FTIR/Raman: To monitor the progress of amidation or esterification reactions in real-time, allowing for precise determination of reaction endpoints and kinetic profiling.

2D Ultrafast NMR Spectroscopy: Techniques like TOCSY NMR can be used to monitor complex reaction mixtures, identifying reactants, intermediates, and products simultaneously in a single scan. elsevierpure.com

EESI-MS: To intercept and identify transient intermediates in cross-coupling or cyclization reactions, clarifying reaction mechanisms and helping to optimize conditions to avoid byproduct formation. fossiliontech.com

Theoretical Predictions for Undiscovered Reactivity and Applications

Computational chemistry provides a powerful predictive lens to explore the potential of molecules before committing to extensive laboratory work. Methods based on Density Functional Theory (DFT) can elucidate electronic structure, reactivity, and spectroscopic properties, guiding experimental design. nih.govnih.gov For this compound, theoretical studies could unlock predictions of its undiscovered reactivity.

Key computational approaches like calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict a molecule's susceptibility to electrophilic and nucleophilic attack. biomedres.usnih.gov A small HOMO-LUMO gap often suggests high chemical reactivity. biomedres.us Mapping the Molecular Electrostatic Potential (MEP) can identify electron-rich and electron-poor regions, predicting sites for hydrogen bonding and reactive encounters. nih.govresearchgate.net Such studies have been performed on similarly substituted benzoic acids, providing a clear precedent. nih.govacs.org

Theoretical investigations could chart new territories for this compound, as detailed in the following table:

| Computational Method | Predicted Property/Application | Potential Insight for this compound |

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies (IR/Raman spectra), and thermodynamic stability. nih.govresearchgate.net | Predicts the most stable conformation and provides theoretical spectra to aid in experimental characterization. |

| HOMO-LUMO Analysis | Electronic energy gap, ionization potential, and electron affinity. nih.govbiomedres.us | Assesses kinetic stability and chemical reactivity, highlighting its potential in electronic materials or as a reactive intermediate. |

| Molecular Electrostatic Potential (MEP) Mapping | Identification of nucleophilic (electron-rich) and electrophilic (electron-poor) sites. nih.gov | Predicts the most likely sites for chemical reactions, such as electrophilic aromatic substitution or coordination with metal ions. |

| Reaction Pathway Modeling | Calculation of transition state energies and reaction barriers for hypothetical reactions. rsc.org | Explores the feasibility of novel, undiscovered cyclization or polymerization reactions and predicts the most favorable pathways. |

Role in Scaffold Diversification for Future Chemical Innovation

In medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. mdpi.com Anthranilic acid and its derivatives are recognized as important building blocks for the synthesis of a wide range of biologically active heterocyclic compounds, including quinazolines and benzodiazepines. core.ac.uk

This compound is an ideal candidate for scaffold diversification. Its three distinct functional groups (amine, carboxylic acid, and two methoxy groups) can be independently or sequentially modified to generate a large library of diverse structures. The amino and carboxyl groups can be used to construct heterocyclic rings, while the methoxy groups can be demethylated to phenols for further functionalization or retained to influence solubility and metabolic stability. This versatility makes it a valuable starting material for creating novel compound libraries aimed at discovering new therapeutic agents. researchgate.netnih.govrsc.org

The strategic value of this compound lies in its ability to serve as a launchpad for generating molecular complexity, targeting a wide range of biological activities from antimicrobial to anticancer applications. researchgate.netmdpi.commdpi.com

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.